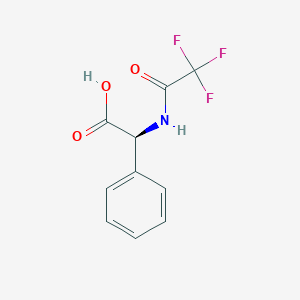

(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine

Übersicht

Beschreibung

(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine, also known as PTG, is a chiral building block that has gained popularity in recent years due to its various applications in scientific research. PTG is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and chloroform.

Wissenschaftliche Forschungsanwendungen

Enhancing Mass Spectrometry Sensitivity in Biopharmaceuticals

(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine, through its glycine component, can significantly enhance the sensitivity of electrospray ionization mass spectrometry (ESI-MS) used in biopharmaceutical characterization. The addition of glycine to trifluoroacetic acid (TFA) containing mobile phases in liquid chromatography-mass spectrometry (LC-MS) mitigates ion suppression, thereby increasing the mass spectrometry responses of peptides (Mao et al., 2020).

Glycine in Metabolic Diseases and Obesity

The glycine component of (S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine plays a role in various metabolic pathways, including glutathione synthesis. In metabolic disorders associated with obesity and type 2 diabetes, lower circulating glycine levels have been observed, suggesting the potential of glycine supplementation in managing these conditions (Alves et al., 2019).

Role in Neurotransmission

Glycine, a key component of (S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine, serves as an inhibitory neurotransmitter in the central nervous system. It plays a significant role in modulating synaptic transmission and has been implicated in various neurological disorders (Bowery & Smart, 2006).

Agricultural Applications

In agriculture, glycine has shown potential in improving nitrogen metabolism and productivity in crops such as soybean. Its application can enhance the growth and yield under environmental stresses, suggesting its use as an agricultural supplement (Teixeira et al., 2018).

Glycine in Anti-Inflammatory and Cytoprotective Agents

Glycine derivatives, a part of the molecular structure of (S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine, have been explored for their anti-inflammatory properties. These derivatives can potentially be used in the development of new anti-inflammatory agents (Mikusic et al., 2016). Additionally, certain glycine compounds have shown promise as cytoprotectants, particularly in protecting cells from glutamate-induced toxicity (Buchstaller et al., 2006).

Neuroprotective Effects in Stroke

Glycine has demonstrated neuroprotective effects in ischemic stroke in rats. It can inhibit M1 microglial polarization and promote anti-inflammatory actions, which are crucial in minimizing brain damage following a stroke (Liu et al., 2019).

Vascular Health in Aged Individuals

Oral glycine treatment has been found to improve vascular endothelial function in aged rats, suggesting potential benefits for cardiovascular health in aging populations (Gómez-Zamudio et al., 2015).

Antibacterial Effects Against H. pylori

Studies have shown that glycine can inhibit the growth of Helicobacter pylori, a bacterium associated with gastric ulcers. This indicates its potential as an antimicrobial agent, either alone or in combination with other antibacterial drugs (Minami et al., 2004).

General Health and Disease Prevention

Glycine, found in (S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine, is crucial for various metabolic functions and has shown beneficial effects in preventing diseases and enhancing general health. Its supplementation has been linked to improvements in conditions like cardiovascular diseases, inflammatory diseases, and diabetes (Razak et al., 2017).

Eigenschaften

IUPAC Name |

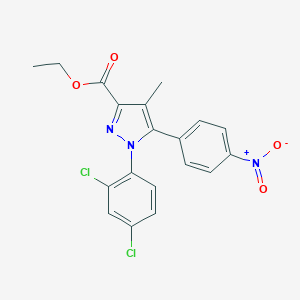

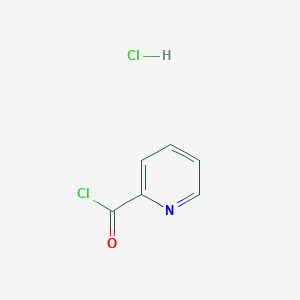

(2S)-2-phenyl-2-[(2,2,2-trifluoroacetyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO3/c11-10(12,13)9(17)14-7(8(15)16)6-4-2-1-3-5-6/h1-5,7H,(H,14,17)(H,15,16)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPBGEGBLXHXNY-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine | |

CAS RN |

155894-96-5 | |

| Record name | (+)-N-Trifluoroacetyl-L-phenylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-4H-pyrrolo[3,2-b]pyridine](/img/structure/B116722.png)

![methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate](/img/structure/B116732.png)